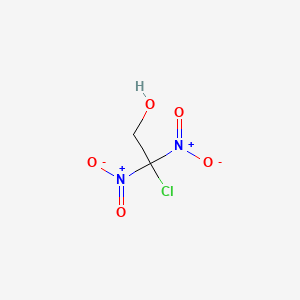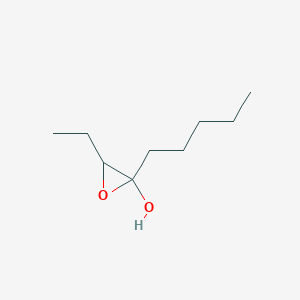
Oxiranol, 3-ethyl-2-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranol, 3-ethyl-2-pentyl- is an organic compound with the molecular formula C₉H₁₈O₂. It is a branched hydrocarbon with an oxirane ring, which is a three-membered cyclic ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiranol, 3-ethyl-2-pentyl- can be synthesized through several methods. One common method involves the epoxidation of alkenes using peracids such as meta-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions, with the alkene being converted to the corresponding epoxide .
Industrial Production Methods
In an industrial setting, the production of Oxiranol, 3-ethyl-2-pentyl- can be achieved through the catalytic oxidation of alkenes. This process often employs metal catalysts such as silver or titanium, which facilitate the formation of the oxirane ring. The reaction conditions, including temperature and pressure, are optimized to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxiranol, 3-ethyl-2-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be employed.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Various substituted alcohols and ethers.
Scientific Research Applications
Oxiranol, 3-ethyl-2-pentyl- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Oxiranol, 3-ethyl-2-pentyl- involves its interaction with various molecular targets. The oxirane ring is highly reactive, allowing it to participate in a range of chemical reactions. These reactions can modify the structure and function of biomolecules, leading to various biological effects. The compound’s reactivity is primarily due to the strain in the three-membered ring, which makes it susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- Oxiranol, 3-ethyl-2-butyl-
- Oxiranol, 3-ethyl-2-hexyl-
- Oxiranol, 3-ethyl-2-propyl-
Uniqueness
Oxiranol, 3-ethyl-2-pentyl- is unique due to its specific branching and the presence of the oxirane ring. This structure imparts distinct chemical properties, such as increased reactivity and the ability to undergo a variety of chemical transformations. Compared to its analogs, Oxiranol, 3-ethyl-2-pentyl- may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-ethyl-2-pentyloxiran-2-ol |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-7-9(10)8(4-2)11-9/h8,10H,3-7H2,1-2H3 |
InChI Key |
JQUZGAXFLJZQSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(C(O1)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


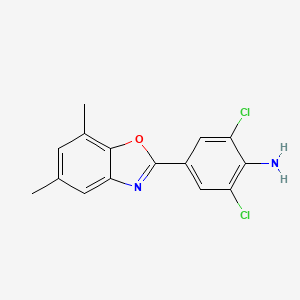
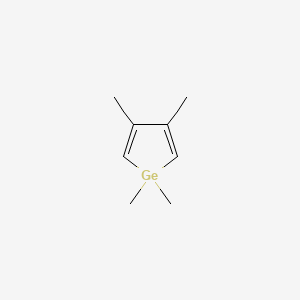
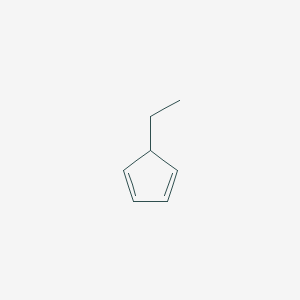
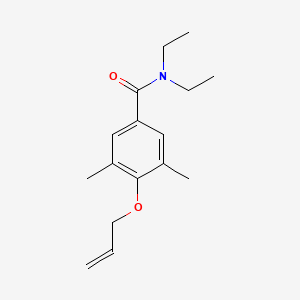
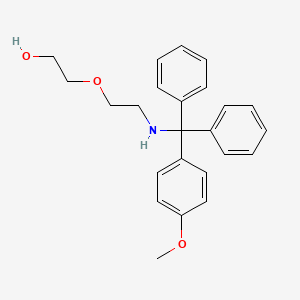



![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)
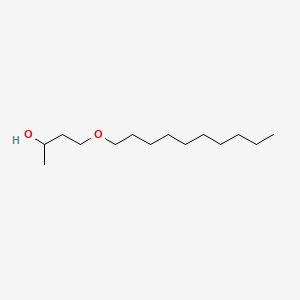
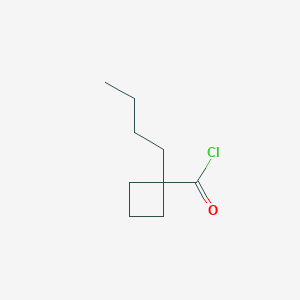
![[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate](/img/structure/B13802030.png)

